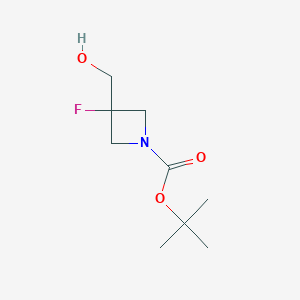
4'-溴-3-(3,4-二甲基苯基)丙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4'-Bromo-3-(3,4-dimethylphenyl)propiophenone" is a brominated aromatic ketone with potential relevance in various chemical syntheses and applications. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related brominated compounds and their derivatives.
Synthesis Analysis
The synthesis of related compounds involves electropolymerization and phase transfer catalyzed polymerization. For instance, the electropolymerization of a dithienothiophene derivative with bromophenyl groups was performed using a potentiodynamic method, which could be analogous to methods used for synthesizing similar brominated aromatic compounds . Additionally, the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol suggests a potential pathway for synthesizing polymeric materials from brominated monomers, which could be relevant for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of brominated compounds significantly influences their reactivity and properties. The presence of a bromine atom, particularly in the para position, can lead to mild electron-withdrawing effects, which may affect the electrophilic substitution reactions and the overall stability of the molecule . The structural analysis of poly(2,6-dimethyl-1,4-phenylene oxide) derivatives also indicates that the position and number of substituents on the aromatic ring can lead to different structural units within the polymer chain .
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including electrophilic substitution with rearrangement. For example, the bromination of 2,4-dimethylphenol leads to multiple products depending on the reaction conditions, demonstrating the complexity and versatility of reactions involving brominated intermediates . These findings can provide insights into the potential reactivity of "4'-Bromo-3-(3,4-dimethylphenyl)propiophenone" in similar electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The electrochromic behavior of a polymeric brominated dithienothiophene derivative, for example, shows good optical contrast and fast switching times, indicating potential applications in electrochromic devices . The phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol results in polymers with well-defined molecular weights, which is crucial for determining the material's physical properties . These studies suggest that "4'-Bromo-3-(3,4-dimethylphenyl)propiophenone" may also exhibit distinct physical and chemical properties that could be explored for various applications.
科学研究应用
溴化合物的转化和环境影响
溴化阻燃剂
研究广泛涵盖了溴化阻燃剂(BFRs)的存在、环境命运和毒理学,包括与4'-溴-3-(3,4-二甲基苯基)丙酮结构相关的化合物。BFRs,如四溴双酚A及其衍生物,已被调查其环境持久性、生物富集性和潜在的内分泌干扰效应。这些研究突出了理解包括工业应用中使用的溴化合物的环境影响和降解途径的重要性(Harrison et al., 2005)。
降解和转化
溴化合物在水体和土壤系统中的降解机制,以及它们的环境转化一直是一个感兴趣的课题。这项研究对于评估生态风险并制定受溴有机化合物污染的环境的修复策略至关重要(Law et al., 2006)。
合成应用和化学反应性
合成化学
在合成有机化学领域,溴化酚类化合物作为更复杂分子合成的中间体。它们的反应性,特别是在亲电芳香取代中,有助于构建具有多样生物和物理化学性质的化合物。虽然没有发现关于4'-溴-3-(3,4-二甲基苯基)丙酮的具体研究,但溴化的一般原则及其在合成策略中的作用突显了该化合物在生产药品、农药和材料方面的潜在用途(Tateiwa & Uemura, 1997)。
属性
IUPAC Name |
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-3-4-14(11-13(12)2)5-10-17(19)15-6-8-16(18)9-7-15/h3-4,6-9,11H,5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNMKERDPWLJNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644838 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(3,4-dimethylphenyl)propiophenone | |
CAS RN |
898779-17-4 |
Source


|
| Record name | 1-Propanone, 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

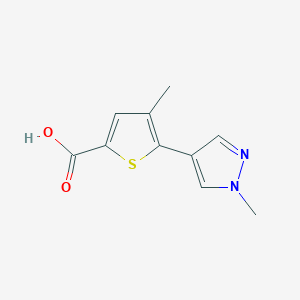
![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)
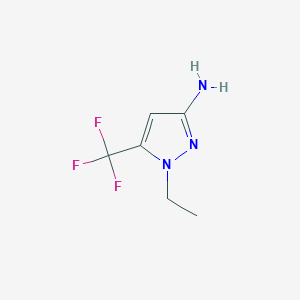
![[3-(1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B1293131.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid](/img/structure/B1293132.png)
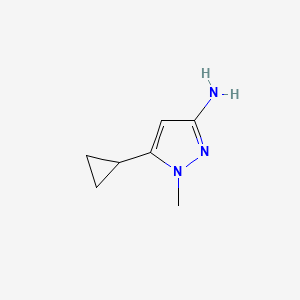
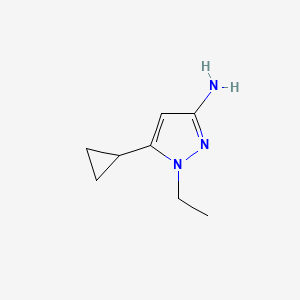
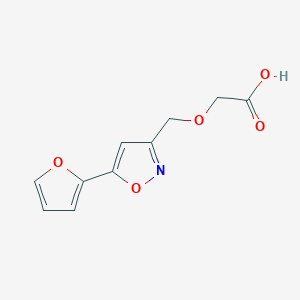
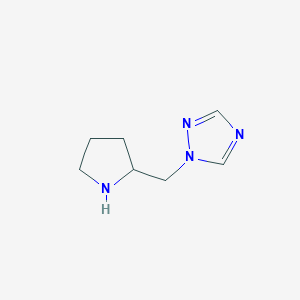
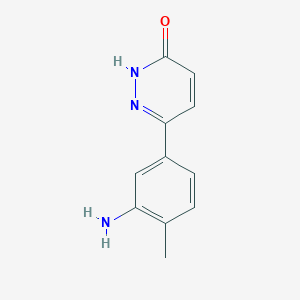
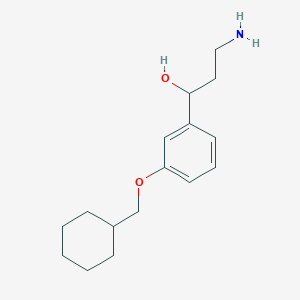
![2-Bromobenzo[d]thiazole-6-carbonitrile](/img/structure/B1293148.png)
